N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
CAS No.: 864939-26-4
VCID: VC4909738
Molecular Formula: C25H20N4O3S2
Molecular Weight: 488.58
* For research use only. Not for human or veterinary use.
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide - 864939-26-4](/images/structure/VC4909738.png)
Description |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide is a synthetic organic compound that exhibits potential therapeutic properties. It belongs to a class of compounds known for their biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure includes a thiazole ring, which is often associated with various biological functions, and a sulfamoyl group that enhances its pharmacological profile. Molecular Weight
Synonyms
Synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamideThe synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Reaction ConditionsThe synthesis often requires specific conditions such as:
Biological ActivityN-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide has been investigated for various biological activities: Antimicrobial ActivityResearch indicates that compounds containing thiazole and sulfamoyl moieties exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Anticancer PotentialStudies have shown that similar compounds can inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MCF7. Mechanism of ActionThe proposed mechanism includes:
In Vitro Studies
Molecular Docking StudiesMolecular docking studies have been performed to predict the binding affinity of the compound to target proteins involved in cancer and microbial resistance:
These results suggest that N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide could be a promising candidate for further drug development. |
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 864939-26-4 | ||||||||||||||||||
Product Name | N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide | ||||||||||||||||||
Molecular Formula | C25H20N4O3S2 | ||||||||||||||||||
Molecular Weight | 488.58 | ||||||||||||||||||
IUPAC Name | N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide | ||||||||||||||||||
Standard InChI | InChI=1S/C25H20N4O3S2/c1-2-29(21-6-4-3-5-7-21)34(31,32)22-14-12-20(13-15-22)24(30)28-25-27-23(17-33-25)19-10-8-18(16-26)9-11-19/h3-15,17H,2H2,1H3,(H,27,28,30) | ||||||||||||||||||
Standard InChIKey | KDRDFNZDDLMWPP-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | ||||||||||||||||||
Solubility | not available | ||||||||||||||||||
PubChem Compound | 4090344 | ||||||||||||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume